molecular formula C17H13N3O3S B2816364 N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzofuran-2-carboxamide CAS No. 1903292-38-5

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2816364
CAS No.: 1903292-38-5
M. Wt: 339.37
InChI Key: QVVUAGPRANWCLR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several heterocyclic structures, including a thieno[2,3-d]pyrimidin-4-one and a benzofuran. These types of structures are often found in pharmaceuticals and other biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thieno[2,3-d]pyrimidin-4-one and benzofuran rings, and the attachment of these rings through an ethyl linker. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a benzofuran moiety attached to a thieno[2,3-d]pyrimidin-4-one moiety via an ethyl linker. The exact structure would need to be confirmed by techniques such as NMR spectroscopy or X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the heterocyclic rings and the amide functional group. For example, the thieno[2,3-d]pyrimidin-4-one ring might undergo reactions at the carbonyl group or at the thiophene ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings and the amide group could affect its solubility, stability, and reactivity .

Scientific Research Applications

Benzofuran Derivatives in Scientific Research

Benzofuran compounds are notable for their strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. Their potential applications in pharmaceutical research make them attractive subjects for the development of new therapeutic agents. For instance, novel macrocyclic benzofuran compounds have demonstrated anti-hepatitis C virus activity, suggesting their effectiveness as therapeutic drugs for hepatitis C disease. Moreover, innovative methods for constructing benzofuran rings, such as free radical cyclization cascade and proton quantum tunneling, offer promising avenues for synthesizing complex benzofuran derivatives with high yield and fewer side reactions (Miao et al., 2019).

Pyrimidine Derivatives in Scientific Research

Pyrimidine derivatives are recognized for their pharmacological diversity, including anticancer, anti-HIV, antifungal, and antibacterial activities. The synthetic versatility of pyrimidine scaffolds allows for the exploration of new medicinal drugs. Recent advancements have highlighted pyrimidines' broad-spectrum activities, positioning them as significant compounds in drug discovery efforts. This includes research into their anticancer, sedative, antibiotic, antiviral, anti-inflammatory, analgesic, and anti-microbial properties, making pyrimidine a versatile scaffold for the development of newer drugs (JeelanBasha & Goudgaon, 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is used. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Given the structural complexity of this compound, it could be of interest for the development of new pharmaceuticals or other biologically active compounds. Future research could explore its synthesis, properties, and potential applications .

Properties

IUPAC Name

N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c21-15(14-9-11-3-1-2-4-13(11)23-14)18-6-7-20-10-19-16-12(17(20)22)5-8-24-16/h1-5,8-10H,6-7H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVUAGPRANWCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C=NC4=C(C3=O)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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